2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorobenzoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved through the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 4-chloro-2-(2-chlorobenzoyl)aniline under appropriate conditions to form the desired acetamide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorobenzoyl group may also contribute to the compound’s activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-2-(p-tolyl-hydrazono)-acetic acid hydrazide
- Benzenesulfonyl-(4-chloro-phenyl)-hydrazono-acetic acid ethyl ester
- Benzenesulfonyl-(phenyl-hydrazono)-acetic acid ethyl ester
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c22-14-10-11-19(17(12-14)21(26)16-8-4-5-9-18(16)23)24-20(25)13-29(27,28)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGPYRJGNJSTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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